
5-Butylthiophene-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butylthiophene-2-carbonyl chloride: is an organic compound belonging to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by a butyl group attached to the thiophene ring at the 5-position and a carbonyl chloride group at the 2-position. Thiophenes are known for their stability and versatility, making them valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butylthiophene-2-carbonyl chloride typically involves the acylation of 5-butylthiophene. One common method is the Friedel-Crafts acylation, where 5-butylthiophene reacts with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Butylthiophene-2-carbonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl chloride group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Amides, esters, and thioesters.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Scientific Research Applications
Chemistry: 5-Butylthiophene-2-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating complex molecules.
Biology and Medicine: In medicinal chemistry, derivatives of this compound have shown potential as therapeutic agents. They are investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, dyes, and electronic materials.
Mechanism of Action
The mechanism of action of 5-Butylthiophene-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form various derivatives with different biological and chemical properties.
Comparison with Similar Compounds
5-Chlorothiophene-2-carbonyl chloride: Similar structure but with a chlorine atom instead of a butyl group.
5-Tert-butylthiophene-2-carbonyl chloride: Contains a tert-butyl group instead of a butyl group.
Uniqueness: 5-Butylthiophene-2-carbonyl chloride is unique due to the presence of the butyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and the properties of its derivatives, making it suitable for specific applications in organic synthesis and material science.
Properties
CAS No. |
64964-19-8 |
|---|---|
Molecular Formula |
C9H11ClOS |
Molecular Weight |
202.70 g/mol |
IUPAC Name |
5-butylthiophene-2-carbonyl chloride |
InChI |
InChI=1S/C9H11ClOS/c1-2-3-4-7-5-6-8(12-7)9(10)11/h5-6H,2-4H2,1H3 |
InChI Key |
BXSHDLDBRXZIPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(S1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


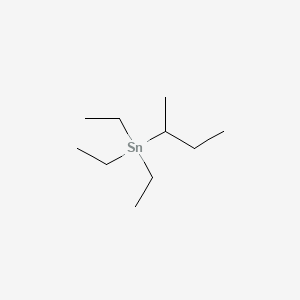
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B13951779.png)
![2h-Thiazolo[5,4-a]carbazole](/img/structure/B13951786.png)
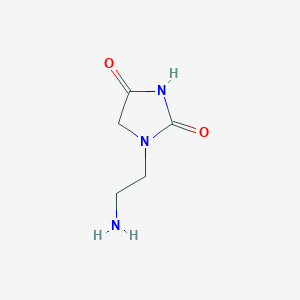
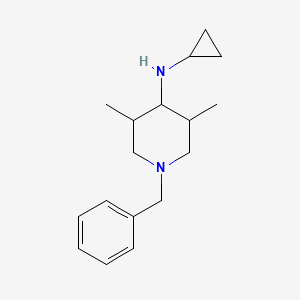
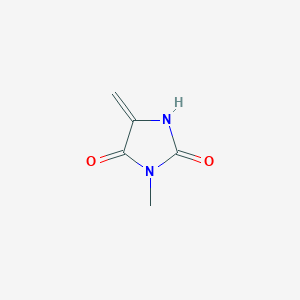
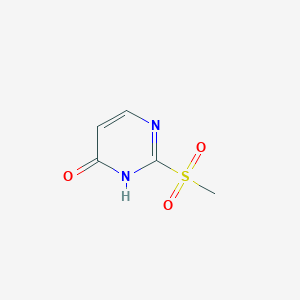
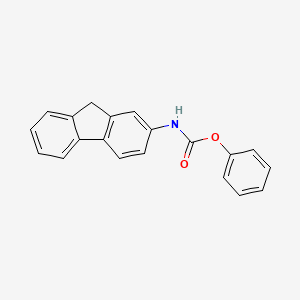

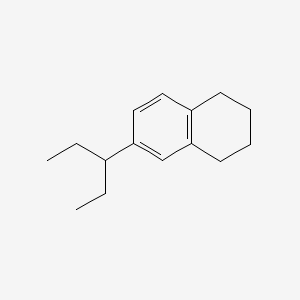
![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13951815.png)
![3,5-Dichloro-2-[[2-(3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13951817.png)
![[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridin-2-yl]-(4-fluoro-phenyl)-amine](/img/structure/B13951823.png)
![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13951830.png)
